molecular formula C12H12N2O3S B5720518 ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate

ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate

Cat. No.: B5720518
M. Wt: 264.30 g/mol
InChI Key: NVCMBFZXLYWPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate typically involves the condensation of 2-aminobenzenethiol with ethyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and the inhibition of key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of other biologically active compounds.

    6-Nitrobenzothiazole: Studied for its potential as an anti-inflammatory and antitumor agent.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzothiazole moiety that is known for its diverse biological properties. The compound can be synthesized through various methods, including:

  • Condensation Reactions : Typically involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate under acidic conditions.
  • Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time, making it suitable for large-scale production.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Anticancer Properties

Research indicates that compounds containing the benzothiazole moiety exhibit promising anticancer activities. For instance, in vitro studies have demonstrated that derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
8jU9375.2Procaspase-3 activation
8kMCF-76.6Procaspase-3 activation

These findings suggest that the presence of the benzothiazole ring is crucial for enhancing anticancer activity and selectivity against specific cancer cell lines .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial survival.
  • Induction of Apoptosis : By activating procaspase-3, it promotes apoptosis in cancer cells, thereby reducing tumor growth .

Case Studies

Several studies have focused on the biological evaluation of benzothiazole derivatives:

  • Study on Anticancer Activity : A series of benzothiazole derivatives were evaluated for their anticancer properties against U937 and MCF-7 cell lines. Compounds showed IC50 values indicating potent activity and selectivity .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of benzothiazole derivatives against a range of pathogens, demonstrating significant inhibitory effects .

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-17-11(16)7-10(15)14-12-13-8-5-3-4-6-9(8)18-12/h3-6H,2,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCMBFZXLYWPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.